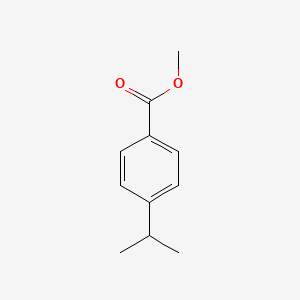

Methyl 4-isopropylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIVTJSCIHXKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281066 | |

| Record name | Methyl cumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20185-55-1 | |

| Record name | Methyl 4-isopropylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020185551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cumate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl cumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-isopropylbenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU4R42BT2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 4-isopropylbenzoate synthesis from p-cymene

An In-depth Technical Guide to the Synthesis of Methyl 4-isopropylbenzoate from p-Cymene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing methyl 4-isopropylbenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] The synthesis originates from p-cymene, a renewable, bio-based feedstock, highlighting a sustainable approach to chemical manufacturing.[3][4] The guide is structured into two primary stages: the selective oxidation of p-cymene to 4-isopropylbenzoic acid and the subsequent esterification to the target methyl ester. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that govern reaction efficiency, selectivity, and yield. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical, and scientifically grounded resource for the synthesis of this important aromatic building block.

Introduction: The Strategic Importance of Methyl 4-isopropylbenzoate and p-Cymene

Methyl 4-isopropylbenzoate (also known as methyl cumate) is an aromatic ester characterized by an aromatic ring substituted with a methyl ester and an isopropyl group.[5][6] Its structural motifs make it a versatile building block in medicinal chemistry, where it serves as a precursor for more complex bioactive molecules, including kinase inhibitors.[7] The interplay between the lipophilic isopropyl group and the reactive ester functionality allows for extensive derivatization, enabling the exploration of chemical space in drug discovery programs.[7]

The selection of p-cymene as the starting material is strategically significant. p-Cymene (4-isopropyltoluene) is a naturally occurring monoterpene found in the essential oils of various plants.[8][9] It can be produced in large quantities from renewable resources like eucalyptus oil or as a byproduct of citrus fruit processing, positioning it as a sustainable alternative to petroleum-derived feedstocks.[3][10][11] The synthetic route from p-cymene to methyl 4-isopropylbenzoate is a classic two-step transformation, as illustrated below.

Figure 1: Overall synthetic workflow from p-cymene to methyl 4-isopropylbenzoate.

This guide will dissect each of these steps, focusing on both established laboratory-scale methods and principles relevant to industrial-scale production.

Part I: Selective Oxidation of p-Cymene to 4-Isopropylbenzoic Acid

The primary challenge in the first step is the selective oxidation of the methyl group in the presence of the isopropyl group. Both alkyl side chains possess benzylic hydrogens, making them susceptible to oxidation.[12][13][14] However, the tertiary benzylic C-H bond in the isopropyl group is typically more reactive towards free-radical attack than the primary C-H bonds of the methyl group.[15] Therefore, careful selection of oxidants and reaction conditions is paramount to favor the formation of 4-isopropylbenzoic acid over byproducts such as 4-methylacetophenone or terephthalic acid.[16][17]

Methodology 1: Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for converting alkylbenzenes to benzoic acids.[18][19] The reaction proceeds robustly, provided the alkyl side chain has at least one benzylic hydrogen.[14][19] While highly effective, the strength of KMnO₄ means that over-oxidation of both alkyl groups to yield terephthalic acid is a significant risk that must be managed through careful control of stoichiometry and reaction time.[17]

The mechanism of side-chain oxidation by KMnO₄ is complex but is understood to involve the abstraction of a benzylic hydrogen to form a stabilized benzylic radical.[12][13] This intermediate undergoes further oxidation to ultimately cleave the entire side chain, leaving a carboxyl group.

Figure 2: Simplified mechanistic pathway for KMnO₄ oxidation of the methyl group.

-

Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-cymene (e.g., 0.1 mol) and a mixture of water and a suitable solvent like acetic acid (1:1 v/v, 500 mL).[20]

-

Reagent Addition: While stirring vigorously, slowly add potassium permanganate (e.g., 0.3 mol) in portions to control the exothermic reaction. The molar ratio of p-cymene to KMnO₄ is a critical parameter for selectivity.[20]

-

Reaction: Heat the mixture to 80-90°C and maintain for several hours (e.g., 9 hours), or until the characteristic purple color of the permanganate ion has disappeared, indicating the completion of the reaction.[20] A brown precipitate of manganese dioxide (MnO₂) will form.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with hot water.

-

Isolation: Combine the filtrate and washes. Acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The white precipitate of 4-isopropylbenzoic acid will form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry in an oven. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Methodology 2: Catalytic Air Oxidation

For larger-scale and more environmentally benign synthesis, catalytic oxidation using air or molecular oxygen is the preferred industrial method.[21] This process typically employs transition metal catalysts, such as cobalt and manganese salts, often with a bromide promoter, in an acidic solvent or under solvent-free conditions.[21][22]

This reaction proceeds via a free-radical autoxidation pathway. The metal catalyst facilitates the decomposition of trace hydroperoxides into radicals, which then propagate a chain reaction with oxygen and the p-cymene substrate.

Figure 3: Catalytic cycle for the air oxidation of an alkylbenzene.

-

Setup: Charge a high-pressure reactor (e.g., a Parr autoclave) equipped with a gas inlet, mechanical stirrer, and temperature control with p-cymene, a catalytic amount of a cobalt(II) and/or manganese(II) salt (e.g., acetate), and a bromide source (e.g., NaBr). Acetic acid is often used as a solvent, but solvent-free systems have been developed.[22]

-

Reaction: Seal the reactor, pressurize with air or pure oxygen (e.g., 15-40 bar), and heat to the desired temperature (e.g., 120-160°C).[22]

-

Monitoring: Monitor the reaction progress by measuring oxygen uptake or by periodic sampling and analysis (GC).

-

Workup: After the desired conversion is reached, cool the reactor, vent the excess pressure, and discharge the contents.

-

Isolation & Purification: The product mixture, which may contain unreacted p-cymene, the desired acid, and other oxygenated byproducts, is then subjected to a separation process. This typically involves an alkaline wash to extract the acidic product as its salt, followed by acidification to precipitate the free 4-isopropylbenzoic acid. Further purification can be achieved by crystallization or distillation.

Comparison of Oxidation Methods

| Feature | Permanganate Oxidation | Catalytic Air Oxidation |

| Oxidant | Potassium Permanganate (KMnO₄) | Air / Molecular Oxygen (O₂) |

| Catalyst | None (stoichiometric reagent) | Co(II)/Mn(II) salts, often with Br⁻ promoter |

| Conditions | Atmospheric pressure, 80-100°C[20] | High pressure (3-40 bar), 120-160°C[16][22] |

| Selectivity | Moderate; risk of over-oxidation to terephthalic acid[17] | Can be tuned by catalyst and conditions; byproducts include aldehydes and ketones[16] |

| Yield | Can be high (>90%) with careful control[20] | Variable, depends on conversion and selectivity |

| Scale | Laboratory scale | Industrial scale |

| Sustainability | Poor atom economy, MnO₂ waste | "Green" oxidant (air), catalyst is recyclable |

Part II: Esterification of 4-Isopropylbenzoic Acid

The second stage of the synthesis is the conversion of the carboxylic acid intermediate to its corresponding methyl ester. The most common and direct route for this transformation is the Fischer-Speier esterification.[23]

Fischer-Speier Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[24] The reaction is an equilibrium process, and strategies must be employed to drive it towards the product side for high yields.[25][26]

The mechanism is a classic example of nucleophilic acyl substitution.[24][26]

-

Protonation: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[23][27]

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[24][27]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by deprotonation of the remaining carbonyl oxygen, yielding the final ester product.[27]

Figure 4: Key stages of the Fischer-Speier esterification mechanism.

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-isopropylbenzoic acid (1.0 equiv), a large excess of methanol (which serves as both reactant and solvent, e.g., 10-20 equiv), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equiv).[1][27]

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for several hours (e.g., 4-12 hours). The reaction can be monitored by TLC or GC to check for the disappearance of the starting carboxylic acid.

-

Workup: After cooling, carefully neutralize the excess acid. This is often done by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[27]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude methyl 4-isopropylbenzoate can be purified by vacuum distillation to yield a colorless liquid.[6]

To maximize the yield of the ester, Le Châtelier's principle is applied. The most common strategy is using a large excess of the alcohol (methanol), which is inexpensive and also serves as the solvent.[26] Alternatively, for higher-boiling alcohols, water can be removed as it is formed using a Dean-Stark apparatus, though this is less common for methanol esterifications.[25]

Product Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. A combination of spectroscopic and physical methods is employed.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [5][6] |

| Molecular Weight | 178.23 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [6][28] |

| Boiling Point | ~238-239 °C (at 760 mmHg) | N/A |

| Density | ~1.018 g/cm³ | [28] |

| Refractive Index (n_D²⁰) | ~1.515 | [28] |

| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.9 (sept, 1H, CH), ~1.2 (d, 6H, C(CH₃)₂) | N/A |

| ¹³C NMR (CDCl₃) | δ ~167 (C=O), ~153 (Ar-C), ~129 (Ar-CH), ~127 (Ar-C), ~126 (Ar-CH), ~52 (OCH₃), ~34 (CH), ~24 (CH₃) | [29] |

| IR (liquid film) | ν ~2960 (C-H), ~1720 (C=O ester), ~1610 (C=C aromatic), ~1280, 1110 (C-O) cm⁻¹ | [29] |

| GC-MS | Molecular ion (M⁺) at m/z = 178 | [29] |

Conclusion

The synthesis of methyl 4-isopropylbenzoate from p-cymene represents an exemplary process in modern organic synthesis, bridging the use of renewable feedstocks with the production of high-value chemical intermediates. The two-stage process, involving a carefully controlled oxidation followed by a robust esterification, is well-established and adaptable. For researchers in drug discovery, this guide provides the foundational chemical knowledge and practical protocols to synthesize this versatile building block. For process chemists, it highlights the key variables and alternative methodologies, such as catalytic air oxidation, that are critical for developing sustainable and economically viable manufacturing routes. The principles of mechanistic control, reaction optimization, and thorough product characterization discussed herein are central to achieving success in this and other synthetic endeavors.

References

-

NROChemistry. Fischer Esterification: Mechanism & Examples. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

Chemistry Steps. Fischer Esterification. Available from: [Link]

-

Wikipedia. Fischer–Speier esterification. Available from: [Link]

-

Industrial & Engineering Chemistry. Catalytic Oxidation of p-Cymene in the Liquid Phase. Available from: [Link]

-

ChemTalk. What is Fischer Esterification?. Available from: [Link]

-

Luo, C., et al. (2023). Synthesis of p-cymene by the electrocatalytic oxidation of α-terpinene and γ-terpinene. New Journal of Chemistry. Available from: [Link]

-

ACS Publications. Selective Oxidation of p-Cymene over Mesoporous LaCoO3 by Introducing Oxygen Vacancies. Inorganic Chemistry. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of p-cymene by the electrocatalytic oxidation of α-terpinene and γ-terpinene. New Journal of Chemistry. Available from: [Link]

-

ResearchGate. Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides and relative activity of the alkyl groups. Available from: [Link]

- Google Patents. WO2014133433A1 - Process for oxidation of cymenes to aromatic acids.

-

NC State University Libraries. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry. Available from: [Link]

-

Catalysis Eprints database. Aerial oxidation of substituted aromatic hydrocarbons catalyzed by Co/Mn/Br in water-dioxane medium. Available from: [Link]

-

PubMed. Anaerobic oxidation of the aromatic plant hydrocarbon p-cymene by newly isolated denitrifying bacteria. Available from: [Link]

-

PubMed Central. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Available from: [Link]

-

YouTube. Oxidation of Alkylbenzene. Available from: [Link]

-

Pearson. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

-

Chemistry LibreTexts. 16.8: Oxidation of Aromatic Compounds. Available from: [Link]

-

ResearchGate. Exploration of Chemical Oxidation of p-Cymene. Available from: [Link]

-

Lumen Learning. 16.3. Reactions of alkylbenzenes | Organic Chemistry II. Available from: [Link]

-

Sciencemadness.org. Obtaining p-isopropylbenzoic acid. Available from: [Link]

-

Royal Society of Chemistry. Production of p-cymene and hydrogen from a bio-renewable feedstock–1,8-cineole (eucalyptus oil). Green Chemistry. Available from: [Link]

-

ACS Publications. p-Cymene: a Sustainable Solvent that is Highly-Compatible with Direct Arylation Polymerization (DArP). Available from: [Link]

-

NIH PubChem. Methyl 4-propylbenzoate | C11H14O2 | CID 12861010. Available from: [Link]

-

ResearchGate. Synthesis of p-cymene from limonene, a renewable feedstock. Available from: [Link]

-

RWTH Publications. Preparation of p-cymene from mixtures of terpenes as renewable feedstock. Available from: [Link]

- Google Patents. CN1915959A - New method for synthesizing p-isopropyl benzoic acid.

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

-

ResearchGate. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

-

SlideShare. Preparation of Methyl Benzoate. Available from: [Link]

-

Wikipedia. p-Cymene. Available from: [Link]

-

CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available from: [Link]

- Google Patents. CN113248373A - Preparation method of methyl benzoate compound.

-

The Royal Society of Chemistry. Methyl 4-vinylbenzoate. Available from: [Link]

Sources

- 1. Buy Methyl 4-isopropylbenzoate (EVT-520791) | 20185-55-1 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Methyl 4-Isopropylbenzoate | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of p-cymene by the electrocatalytic oxidation of α-terpinene and γ-terpinene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. p-Cymene - Wikipedia [en.wikipedia.org]

- 10. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of p-cymene and hydrogen from a bio-renewable feedstock–1,8-cineole (eucalyptus oil) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sciencemadness Discussion Board - Obtaining p-isopropylbenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 20. researchgate.net [researchgate.net]

- 21. WO2014133433A1 - Process for oxidation of cymenes to aromatic acids - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 24. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 25. Fischer Esterification [organic-chemistry.org]

- 26. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 27. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 28. METHYL 4-ISOPROPYLBENZOATE CAS#: 20185-55-1 [m.chemicalbook.com]

- 29. Methyl 4-propylbenzoate | C11H14O2 | CID 12861010 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-isopropylbenzoate: Properties, Analysis, and Applications in Drug Discovery

Foreword

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available starting materials, substituted benzoates represent a privileged scaffold, offering a unique combination of chemical stability, synthetic versatility, and the ability to modulate physicochemical properties. This technical guide provides a comprehensive overview of Methyl 4-isopropylbenzoate, a key aromatic ester, for researchers, scientists, and drug development professionals. Herein, we delve into its core physical and chemical properties, provide validated analytical methodologies, and explore its utility as a strategic component in the synthesis of complex molecular architectures with therapeutic potential. Our focus extends beyond a mere compilation of data, aiming to deliver actionable insights grounded in established scientific principles to empower your research and development endeavors.

Molecular Identity and Physicochemical Profile

Methyl 4-isopropylbenzoate, also known as methyl cumate, is a para-substituted aromatic ester. The presence of the isopropyl group at the C4 position and the methyl ester at the C1 position of the benzene ring imparts specific physicochemical characteristics that are instrumental in its synthetic applications.

Table 1: Core Properties of Methyl 4-isopropylbenzoate

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-(propan-2-yl)benzoate | NIST |

| Synonyms | Methyl cumate, 4-Isopropylbenzoic acid methyl ester | [1][2] |

| CAS Number | 20185-55-1 | [2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |

| Molecular Weight | 178.23 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 126 °C at 14 mmHg | TCI |

| Density | 1.018 g/cm³ (estimate) | [4] |

| Refractive Index | 1.515 (estimate) | [4] |

| Purity | >98.0% (GC) | [1][2] |

The isopropyl group, a bulky and lipophilic moiety, can influence the molecule's solubility, steric hindrance in reactions, and its interaction with biological targets. The methyl ester provides a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.

Spectroscopic Characterization: A Structural Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the methyl ester protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group will be downfield compared to the protons ortho to the electron-donating isopropyl group.

-

Isopropyl Protons: A septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group.

-

Methyl Ester Protons: A singlet for the three protons of the methyl ester group (-OCH₃).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the ester carbonyl carbon.

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm) for the six aromatic carbons, with two carbons being chemically equivalent due to symmetry.

-

Isopropyl Carbons: Two signals for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.

-

Methyl Ester Carbon: A signal for the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: An absorption band in the region of 1100-1300 cm⁻¹ for the ester C-O bond.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ for the isopropyl and methyl groups.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region, characteristic of the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of Methyl 4-isopropylbenzoate.

-

Fragmentation Pattern: Common fragmentation pathways for benzoate esters include the loss of the alkoxy group (-OCH₃) to form an acylium ion, and fragmentation of the alkyl substituent on the ring.[7]

Synthesis and Purification: A Practical Approach

The synthesis of Methyl 4-isopropylbenzoate is typically achieved through the Fischer esterification of 4-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[8][9]

Experimental Protocol: Fischer Esterification

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzoic acid (1.0 eq) and methanol (5-10 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

Step 4: Purification

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Analytical Methodologies: Ensuring Quality and Purity

Robust analytical methods are essential for the quality control of Methyl 4-isopropylbenzoate, ensuring its purity and suitability for use in sensitive applications like drug synthesis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like Methyl 4-isopropylbenzoate.

Experimental Protocol: GC Analysis

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Carrier Gas: Helium or Nitrogen.

The purity is determined by the area percentage of the main peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds, and it can also be effectively used for Methyl 4-isopropylbenzoate.

Experimental Protocol: HPLC Analysis

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV detector set at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).

-

Injection Volume: 10-20 µL.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 4-isopropylbenzoate serves as a valuable building block in medicinal chemistry, primarily due to the synthetic handles it provides and the physicochemical properties imparted by the isopropyl group. While direct therapeutic applications of the compound itself are not prominent, its role as a precursor in the synthesis of more complex, biologically active molecules is significant.[11][12]

The ester functionality can be readily converted to an amide, a common functional group in many drug molecules, by reaction with an appropriate amine. The isopropyl group can contribute to favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability.

Derivatives of substituted benzoic acids have been explored for a wide range of therapeutic targets. For instance, benzoate derivatives are key components in the development of antimicrobial agents.[6] Furthermore, the structural motif of a substituted benzene ring is prevalent in a vast number of approved drugs, and building blocks like Methyl 4-isopropylbenzoate provide a convenient entry point for the synthesis of analogs with modified properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 4-isopropylbenzoate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-isopropylbenzoate is a versatile and valuable building block for organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an attractive starting material for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, analytical methodologies, and potential applications, offering a solid foundation for its effective utilization in research and development. As the quest for novel therapeutics continues, the strategic use of such well-characterized building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link]

-

Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

- US Patent for Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.

-

Methyl 4-vinylbenzoate. The Royal Society of Chemistry. Available at: [Link]

-

Methyl 4-propylbenzoate | C11H14O2 | CID 12861010. PubChem. Available at: [Link]

-

CAS No : 20185-55-1 | Product Name : Methyl 4-isopropylbenzoate. Pharmaffiliates. Available at: [Link]

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

-

(PDF) Methyl 4-methylbenzoate. ResearchGate. Available at: [Link]

-

Preparation of Methyl Benzoate. Available at: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. Available at: [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

-

Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

Methyl 4-ethynylbenzoate: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Methyl benzoate. Wikipedia. Available at: [Link]

-

How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. Available at: [Link]

-

The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. Methyl 4-Isopropylbenzoate | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 4-methylbenzoate [webbook.nist.gov]

- 5. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 7. Methyl 4-propylbenzoate | C11H14O2 | CID 12861010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 12. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of L(-)-Fenchone (CAS No. 7787-20-4)

This guide provides an in-depth analysis of the spectroscopic data for L(-)-Fenchone, a bicyclic monoterpene of significant interest to researchers in flavor and fragrance chemistry, natural product synthesis, and drug development. While the initial query referenced CAS number 2216-45-7, this number corresponds to para-methyl benzyl acetate[1][2]. The spectroscopic data and common name strongly indicate that the compound of interest is L(-)-Fenchone, correctly identified by CAS number 7787-20-4[3][4][5][6][7][8]. This document will proceed with a detailed examination of L(-)-Fenchone.

L(-)-Fenchone, with the IUPAC name (1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one, is a naturally occurring ketone found in the essential oils of plants like fennel and thuja[3][8]. Its distinct camphoraceous and earthy aroma has led to its use in perfumery and as a flavoring agent[9]. Beyond its sensory properties, L(-)-Fenchone serves as a valuable chiral building block in organic synthesis.

This guide is structured to provide a comprehensive understanding of the spectroscopic techniques used to elucidate and confirm the structure of L(-)-Fenchone. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the spectral information and the rationale behind peak assignments. Furthermore, detailed experimental protocols are provided to enable the replication of these analyses in a laboratory setting.

Molecular Structure and Properties

A foundational understanding of L(-)-Fenchone's structure is paramount to interpreting its spectroscopic data. The molecule possesses a rigid bicyclo[2.2.1]heptane framework with a carbonyl group at the C2 position and three methyl groups at C1 and C3.

Molecular Structure of L(-)-Fenchone

Caption: Bicyclic structure of L(-)-Fenchone with atom numbering.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O[3][4][6][10] |

| Molecular Weight | 152.23 g/mol [3][4][10] |

| Appearance | Clear colorless to pale yellow liquid[3] |

| Odor | Camphoraceous, earthy, woody[9] |

| Boiling Point | 192-194 °C |

| Melting Point | 5-6 °C |

| Density | 0.948 g/mL at 25 °C |

| Refractive Index | n20/D 1.461 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For L(-)-Fenchone, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of L(-)-Fenchone is characterized by a series of signals corresponding to the 16 protons in the molecule. The rigid bicyclic system leads to distinct chemical shifts and coupling patterns for the methylene protons.

¹H NMR Data Summary (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.90 | m | 1H | H-4 |

| ~1.75 | m | 2H | H-5, H-6 |

| ~1.60 | m | 2H | H-5, H-6 |

| ~1.30 | s | 3H | CH₃-1 |

| ~1.05 | s | 3H | CH₃-3 (syn) |

| ~0.90 | s | 3H | CH₃-3 (anti) |

Note: Precise chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. The assignments are based on typical values and 2D NMR correlation experiments.

Interpretation of the ¹H NMR Spectrum:

The three sharp singlet signals at high field are characteristic of the three methyl groups. The absence of coupling for these signals indicates that they are attached to quaternary carbons (C1 and C3). The complex multiplets in the upfield region arise from the methylene and bridgehead protons of the bicyclic system. The diastereotopic nature of the methylene protons (H-5 and H-6) results in complex splitting patterns due to both geminal and vicinal coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of L(-)-Fenchone provides a count of the unique carbon atoms and information about their chemical environment.

¹³C NMR Data Summary (CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~220 | C=O | C-2 |

| ~50 | C | C-1 |

| ~48 | C | C-3 |

| ~45 | CH | C-4 |

| ~32 | CH₂ | C-7 |

| ~26 | CH₂ | C-6 |

| ~25 | CH₂ | C-5 |

| ~23 | CH₃ | CH₃-3 (syn) |

| ~22 | CH₃ | CH₃-3 (anti) |

| ~18 | CH₃ | CH₃-1 |

Note: These are approximate chemical shifts. For precise values, refer to the Spectral Database for Organic Compounds (SDBS) or other reputable sources.

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal, around 220 ppm, is characteristic of a ketone carbonyl carbon. The two quaternary carbons, C1 and C3, appear in the 48-50 ppm range. The remaining signals correspond to the bridgehead methine (C4), the three methylene groups (C5, C6, and C7), and the three methyl groups. The distinct chemical shifts of the two methyl groups on C3 are due to their different steric environments.

Workflow for NMR-Based Structural Elucidation of L(-)-Fenchone

Caption: A typical workflow for the structural elucidation of L(-)-Fenchone using various NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of L(-)-Fenchone is dominated by a strong absorption band corresponding to the carbonyl group.

IR Data Summary (Neat)

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1745 | Strong | C=O stretch (ketone) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

Interpretation of the IR Spectrum:

The most diagnostic peak in the IR spectrum of L(-)-Fenchone is the strong absorption at approximately 1745 cm⁻¹. This frequency is characteristic of a five-membered ring ketone, which experiences ring strain that shifts the carbonyl absorption to a higher wavenumber compared to an acyclic ketone (typically ~1715 cm⁻¹). The strong absorptions around 2960 cm⁻¹ are due to the C-H stretching vibrations of the numerous sp³-hybridized carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For L(-)-Fenchone, electron ionization (EI) is a common technique used.

Mass Spectrometry Data Summary (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 28 | [M]⁺ (Molecular Ion) |

| 109 | 25 | [M - C₃H₇]⁺ |

| 95 | 40 | [C₇H₁₁]⁺ |

| 81 | 100 | [C₆H₉]⁺ (Base Peak) |

| 69 | 21 | [C₅H₉]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 152 confirms the molecular weight of L(-)-Fenchone. The fragmentation pattern is characteristic of bicyclic ketones. The base peak at m/z 81 is a common fragment for many monoterpenes. The fragmentation pathways can be complex due to rearrangements within the bicyclic system upon ionization.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. It is essential to consult the specific instrument manuals and standard operating procedures of your laboratory.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of L(-)-Fenchone.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set appropriate spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

-

Integrate the peaks in the ¹H spectrum and determine the multiplicities.

-

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of L(-)-Fenchone onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top and gently press to create a thin liquid film.

-

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument has been purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Protocol 3: Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of L(-)-Fenchone (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

-

Instrument Setup (Gas Chromatograph):

-

Install an appropriate capillary column (e.g., a non-polar DB-5 or equivalent).

-

Set the oven temperature program to achieve good separation from any impurities. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp to 250°C at 10°C/min.

-

Set the injector temperature (e.g., 250°C) and use a suitable injection volume (e.g., 1 µL) with an appropriate split ratio.

-

-

Instrument Setup (Mass Spectrometer):

-

Set the ion source temperature (e.g., 230°C) and the transfer line temperature (e.g., 280°C).

-

Operate in electron ionization (EI) mode at a standard energy of 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).

-

-

Data Acquisition and Processing:

-

Inject the sample into the GC-MS system.

-

The software will generate a total ion chromatogram (TIC).

-

Obtain the mass spectrum for the chromatographic peak corresponding to L(-)-Fenchone.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for confirmation.

-

Conclusion

The comprehensive spectroscopic analysis of L(-)-Fenchone using NMR, IR, and MS provides a detailed and unambiguous structural characterization. Each technique offers complementary information, from the carbon-hydrogen framework and functional groups to the molecular weight and fragmentation patterns. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important bicyclic monoterpene, ensuring accurate identification and quality control in their research and development endeavors.

References

-

Journal of the Chemical Society, Perkin Transactions 2. Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene. [Link]

-

PubChem. (-)-Fenchone. [Link]

-

PubChem. (R)-Fenchone; L-(-)-Fenchone. [Link]

-

PubChem. (L)-Fenchone. [Link]

-

PubChem. L-Fenchone Substance Page. [Link]

-

National Institute of Standards and Technology (NIST). L-Fenchone in the NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). Fenchone in the NIST Chemistry WebBook. [Link]

-

NP-MRD. (+)-Fenchone (NP0137036). [Link]

-

The Good Scents Company. laevo-fenchone. [Link]

-

The Good Scents Company. fenchone. [Link]

-

National Institute of Standards and Technology (NIST). Mass spectrum of Fenchone. [Link]

-

National Institute of Standards and Technology (NIST). IR spectrum of Fenchone. [Link]

-

MDPI. Anaerobic Degradation of Bicyclic Monoterpenes in Castellaniella defragrans. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

ResearchGate. Structures of selected bicyclic monoterpenes being basis of the presented study results. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

ACS Publications. Determinants of Selectivity for the Formation of Monocyclic and Bicyclic Products in Monoterpene Synthases. [Link]

-

RSC Publishing. 13C Nuclear Magnetic Resonance Spectroscopy of Naturally Occurring Substances.l Camphor and Related Compounds. [Link]

-

ResearchGate. Oxidation of bicyclic monoterpene ketones with Caro's acid. [Link]

-

AIST. SDBS Information. [Link]

-

SpectraBase. Fenchone - 13C NMR. [Link]

-

PubChem. Benzenemethanol, 4-methyl-, 1-acetate. [Link]

-

The Good Scents Company. para-methyl benzyl acetate 2216-45-7. [Link]

Sources

- 1. Benzenemethanol, 4-methyl-, 1-acetate | C10H12O2 | CID 75187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. para-methyl benzyl acetate 2216-45-7 [thegoodscentscompany.com]

- 3. (-)-Fenchone | C10H16O | CID 82229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-Fenchone; L-(-)-Fenchone; L-Fenchone; l-Fenchone | C10H16O | CID 2794921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SID 135038790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Fenchone [webbook.nist.gov]

- 7. L -Fenchone = 98 7787-20-4 [sigmaaldrich.com]

- 8. (-)-FENCHONE | 7787-20-4 [chemicalbook.com]

- 9. laevo-fenchone, 7787-20-4 [thegoodscentscompany.com]

- 10. (L)-Fenchone | C10H16O | CID 6560191 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Elusive Ester: A Technical Guide to the Natural Occurrence and Analysis of Methyl 4-isopropylbenzoate in Plants

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding and analytical approaches for identifying Methyl 4-isopropylbenzoate in botanical sources. While not as commonly reported as other phytocompounds, its structural relationship to well-known aromatic monoterpenoids found in medicinal and culinary plants suggests its potential, yet under-investigated, natural occurrence. This document delves into the hypothetical biosynthetic pathways, outlines robust methodologies for its extraction and characterization, and discusses its potential biological significance.

Introduction: The Rationale for Investigation

Methyl 4-isopropylbenzoate (also known as methyl cumate) is the methyl ester of 4-isopropylbenzoic acid (cuminic acid). Its chemical structure is closely related to a class of aromatic monoterpenoids prevalent in the essential oils of various plant species, particularly within the Apiaceae family. Notably, plants such as Cumin (Cuminum cyminum) and Black Caraway (Bunium persicum) are rich sources of its precursors and related compounds, including cuminaldehyde, p-cymene, and γ-terpinene[1][2][3][4][5][6][7]. The presence of 4-isopropylbenzoic acid has been reported in Cuminum cyminum and other plant species[8][9]. Given the common enzymatic methylation of carboxylic acids in plants to form volatile esters, it is highly probable that Methyl 4-isopropylbenzoate is a natural, albeit potentially minor, constituent of these plants' essential oils.

This guide provides a framework for the systematic investigation of Methyl 4-isopropylbenzoate in plants, from its biosynthetic origins to its analytical quantification and potential applications.

Proposed Biosynthesis of Methyl 4-isopropylbenzoate

The biosynthesis of aromatic compounds in plants is a complex process, primarily proceeding through the shikimate pathway. While the specific pathway for Methyl 4-isopropylbenzoate has not been fully elucidated, it can be logically inferred from the established biosynthesis of its parent molecule, benzoic acid, and related aromatic monoterpenoids[10][11][12].

The proposed pathway initiates with chorismic acid, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to L-phenylalanine. The biosynthesis of benzoic acid from phenylalanine can occur via two main routes: the β-oxidative and the non-β-oxidative pathways. The final step in the formation of Methyl 4-isopropylbenzoate is the methylation of 4-isopropylbenzoic acid, a reaction catalyzed by a methyltransferase enzyme, likely an S-adenosyl-L-methionine (SAM)-dependent methyltransferase[13][14].

Caption: Proposed biosynthetic pathway of Methyl 4-isopropylbenzoate.

Methodology for Extraction, Identification, and Quantification

A multi-step approach is required for the conclusive identification and quantification of Methyl 4-isopropylbenzoate from plant matrices.

Extraction of Essential Oils

The initial step involves the extraction of volatile compounds from the plant material. Hydrodistillation or steam distillation are the most common and effective methods for this purpose.

Protocol: Hydrodistillation of Essential Oil

-

Sample Preparation: Air-dry the plant material (e.g., seeds of Cuminum cyminum) to a constant weight and grind to a coarse powder.

-

Apparatus Setup: Place the ground plant material in a round-bottom flask with distilled water. Connect the flask to a Clevenger-type apparatus.

-

Distillation: Heat the flask to boiling. The steam and volatile oils will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

-

Extraction: Continue the distillation for a recommended time (e.g., 3-4 hours) until no more oil is collected.

-

Collection and Drying: Carefully collect the separated essential oil layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis.

Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification of volatile compounds in essential oils. For precise quantification, a validated high-performance liquid chromatography (HPLC) method is recommended.

Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).

-

-

Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).

Protocol: HPLC Quantification

-

Standard Preparation: Prepare a series of standard solutions of pure Methyl 4-isopropylbenzoate of known concentrations.

-

Sample Preparation: Dilute the essential oil sample in the mobile phase.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detector: UV detector set at the wavelength of maximum absorbance for Methyl 4-isopropylbenzoate.

-

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of Methyl 4-isopropylbenzoate in the sample by interpolating its peak area on the calibration curve.

Caption: Analytical workflow for Methyl 4-isopropylbenzoate.

Known and Potential Biological Activities

While specific biological activities of pure Methyl 4-isopropylbenzoate are not extensively documented, the essential oils in which it is likely to be found possess a range of pharmacological properties. The essential oil of Cuminum cyminum has demonstrated antimicrobial, antifungal, antioxidant, and anti-inflammatory activities[2][3][15][16]. These activities are often attributed to the major components like cuminaldehyde. The structural similarity of Methyl 4-isopropylbenzoate to these active compounds suggests that it may contribute to the overall therapeutic effects of the essential oil. Further research is warranted to isolate and evaluate the specific biological activities of Methyl 4-isopropylbenzoate.

Quantitative Data Summary

The following table summarizes the reported concentrations of key aromatic compounds in the essential oils of Cuminum cyminum and Bunium persicum, which are the most probable sources of Methyl 4-isopropylbenzoate. The concentration of Methyl 4-isopropylbenzoate is currently not widely reported and is a key area for future research.

| Plant Species | Compound | Concentration Range (%) | References |

| Cuminum cyminum | Cuminaldehyde | 19.9 - 50.5 | [2][3][5][17] |

| p-Cymene | 9.85 - 22.88 | [2][3][5] | |

| γ-Terpinene | 8.40 - 32.0 | [2][3][5][17] | |

| β-Pinene | 6.3 - 12.55 | [2][3][5] | |

| Bunium persicum | Cuminaldehyde | 11.71 - 29.8 | [1][4][6][7][18] |

| γ-Terpinene | 19.8 - 44.2 | [1][4][6][7] | |

| p-Cymene | 2.8 - 32.8 | [1][6][7] | |

| p-Mentha-1,4-dien-7-al | 3.5 - 44.91 | [4][6][18] |

Conclusion and Future Directions

The natural occurrence of Methyl 4-isopropylbenzoate in plants remains an intriguing and underexplored area of phytochemical research. Based on the prevalence of its precursors in certain plant species, particularly within the Apiaceae family, there is a strong scientific basis for its existence. This guide provides a comprehensive framework for researchers to systematically investigate its presence, from understanding its likely biosynthetic origins to applying robust analytical methodologies for its definitive identification and quantification.

Future research should focus on:

-

Targeted Screening: A targeted screening of essential oils from various chemotypes of Cuminum cyminum, Bunium persicum, and other related species for the presence of Methyl 4-isopropylbenzoate.

-

Biosynthetic Pathway Elucidation: In vitro and in vivo studies to confirm the proposed biosynthetic pathway and identify the specific methyltransferase responsible for its formation.

-

Pharmacological Evaluation: Isolation of pure Methyl 4-isopropylbenzoate and comprehensive evaluation of its biological activities to determine its potential contribution to the therapeutic properties of the source plants.

The discovery and characterization of Methyl 4-isopropylbenzoate as a natural product would not only expand our knowledge of plant secondary metabolism but could also unveil a novel compound with potential applications in the pharmaceutical, flavor, and fragrance industries.

References

- Foroumadi, A., Asadipour, A., Arabpour, F., & Amanzadeh, Y. (n.d.). Composition of the Essential Oil of Bunium persicum (Boiss.) B. Fedtsch. from Iran. Journal of Essential Oil Research, 14(3).

- Chemical Constituents of the Essential oil from Cuminum cyminum L. and Its Antifungal Activity against Panax notoginseng Pathogens. (n.d.). PubMed.

- Chemical Composition and Antifungal Activity of Cuminum cyminum L. Essential Oil From Alborz Mountain Against Aspergillus species. (n.d.). National Institutes of Health.

- Chemical Composition and Biological Activity of Essential Oil from cumin (Cuminum cyminum L.). (n.d.). BIO Web of Conferences.

- Baser, K. H. C., Özek, T., Abduganiev, B. E., Abdullaev, U. A., & Aripov, Kh. N. (2011). Composition of the Essential Oil of Bunium persicum (Boiss.) B. Fedtsch. from Tajikistan. Journal of Essential Oil Research, 9(5).

- Boughendjioua, H. (2019). Characterization of Aroma Active Compounds of Cumin (Cuminum cyminum L.) Seed Essential Oil. Juniper Publishers.

- Composition of The Essential Oil of Bunium persicum (Boiss.) B. Fedtsch. from Tajikistan. (2025). ResearchGate.

- Essential Oil Content and Constituents of Black Zira (Bunium persicum [Boiss.] B. Fedtsch.) from Iran During Field. (n.d.). SciSpace.

- Chemical Composition, Essential Oil Characterization and Antibacterial activity of Cumin (Cuminum Cyminum). (n.d.). Semantic Scholar.

- Foroumadi, A., Asadipour, A., Arabpour, F., & Amanzadeh, Y. (2002). Composition of the Essential Oil of Bunium persicum (Boiss.) B. Fedtsch. from Iran. Journal of Essential Oil Research, 14(3).

- Ramya, S., Loganathan, T., Chandran, M., Priyanka, R., Kavipriya, K., Lydial Grace Lydial Pushpalatha, G., Aruna, D., Abraham, G. C., & Jayakumararaj, R. (2022). ADME-Tox profile of Cuminaldehyde (4-Isopropylbenzaldehyde) from Cuminum cyminum seeds for potential biomedical applications.

- 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820. (n.d.). PubChem.

- Showing NP-Card for 4-Isopropylbenzoic acid (NP0002838). (2020). NP-MRD.

- Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. (2022). MDPI.

- Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. (n.d.). PubMed Central.

- Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium. (2021). Frontiers.

- Developmental regulation of methyl benzoate biosynthesis and emission in snapdragon flowers. (n.d.). PubMed.

- Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. (2025). ResearchGate.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chemical Constituents of the Essential oil from Cuminum cyminum L. and Its Antifungal Activity against Panax notoginseng Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-conferences.org [bio-conferences.org]

- 4. tandfonline.com [tandfonline.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. scispace.com [scispace.com]

- 7. Composition of the Essential Oil of Bunium persicum (Boiss.) B. Fedtsch. from Iran | Semantic Scholar [semanticscholar.org]

- 8. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NP-MRD: Showing NP-Card for 4-Isopropylbenzoic acid (NP0002838) [np-mrd.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Developmental regulation of methyl benzoate biosynthesis and emission in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Composition and Antifungal Activity of Cuminum cyminum L. Essential Oil From Alborz Mountain Against Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jddtonline.info [jddtonline.info]

- 17. [PDF] Chemical Composition, Essential Oil Characterization and Antibacterial activity of Cumin (Cuminum Cyminum) | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

The Microbial Gauntlet: A Technical Guide to the Biodegradation of Methyl 4-isopropylbenzoate

Abstract

Methyl 4-isopropylbenzoate, a significant component in various industrial applications, is subject to microbial degradation in the environment. This technical guide provides an in-depth exploration of the metabolic pathways responsible for its breakdown, primarily focusing on the well-characterized aerobic degradation of its core structure, 4-isopropylbenzoate (p-cumate). We will dissect the enzymatic machinery, genetic regulation, and key metabolic intermediates involved in this process. Furthermore, this guide furnishes detailed experimental protocols for researchers and drug development professionals to investigate and characterize these biodegradation pathways, ensuring scientific integrity and reproducibility.

Introduction: The Environmental Fate of Methyl 4-isopropylbenzoate

Methyl 4-isopropylbenzoate, an aromatic ester, finds utility in various industrial sectors. Its presence in the environment, whether through industrial effluent or other means, necessitates a thorough understanding of its biodegradability. The microbial world, with its vast metabolic diversity, possesses the enzymatic tools to dismantle this compound, converting it into central metabolites that can be funneled into core cellular processes.

The biodegradation of methyl 4-isopropylbenzoate is a multi-stage process, commencing with the hydrolysis of the ester bond, followed by the systematic breakdown of the resulting 4-isopropylbenzoate (also known as p-cumate). This guide will illuminate the intricacies of this pathway, drawing parallels from the well-documented degradation of similar aromatic compounds.

The Proposed Biodegradation Pathway of Methyl 4-isopropylbenzoate

The complete biodegradation of methyl 4-isopropylbenzoate is hypothesized to occur in two primary phases:

-

Phase 1: Ester Hydrolysis: The initial enzymatic attack is the cleavage of the ester linkage.

-

Phase 2: Aerobic Degradation of 4-isopropylbenzoate (p-Cumate): The aromatic ring of the resulting p-cumate is then targeted for degradation.

Phase 1: The Gateway Reaction - Ester Hydrolysis

The biodegradation of aromatic esters like methyl 4-isopropylbenzoate is initiated by the hydrolytic cleavage of the ester bond, a reaction catalyzed by esterase enzymes. This initial step yields 4-isopropylbenzoate (p-cumate) and methanol. This mechanism is analogous to the first step in the degradation of parabens (esters of 4-hydroxybenzoic acid) by bacteria such as Enterobacter cloacae[1].

The released methanol is a simple alcohol that is readily metabolized by a wide range of microorganisms.

Phase 2: The Core Pathway - Aerobic Degradation of 4-isopropylbenzoate (p-Cumate)

The central and most complex part of the biodegradation process is the aerobic breakdown of the 4-isopropylbenzoate (p-cumate) molecule. The most well-characterized pathway for p-cumate degradation is found in Pseudomonas putida F1, which utilizes a series of enzymatic reactions encoded by the cmt operon[2][3][4].

The key steps in this pathway are as follows:

-

Dioxygenation: The pathway is initiated by a multi-component enzyme, p-cumate 2,3-dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring to form cis-2,3-dihydroxy-2,3-dihydro-p-cumate[4]. This Rieske non-heme iron oxygenase system is a common strategy for activating stable aromatic rings[5].

-

Dehydrogenation: The cis-dihydrodiol is then re-aromatized by a dehydrogenase, yielding 2,3-dihydroxy-p-cumate[2][3].

-

meta-Cleavage of the Aromatic Ring: The dihydroxylated aromatic intermediate, 2,3-dihydroxy-p-cumate, is subsequently cleaved by a 3,4-dioxygenase, an extradiol ring-cleavage enzyme. This reaction opens the aromatic ring between carbons 3 and 4[2][3].

-

Downstream Processing: The resulting ring-fission product undergoes a series of enzymatic transformations, including decarboxylation, hydrolysis, and aldol cleavage, to ultimately yield central metabolites such as pyruvate, acetaldehyde, and isobutyrate, which can then enter the Krebs cycle and other primary metabolic pathways[2][4][6].

Below is a diagram illustrating the aerobic degradation pathway of 4-isopropylbenzoate.

Caption: Proposed biodegradation pathway of Methyl 4-isopropylbenzoate.

The Genetic Blueprint: The cmt Operon

In Pseudomonas putida F1, the genes encoding the enzymes for p-cumate degradation are organized in a functional cluster known as the cmt operon[2][3][4]. This operon is a classic example of how bacteria efficiently regulate the expression of metabolic pathways in response to the presence of a specific substrate.

The cmt operon includes genes for the multi-component p-cumate 2,3-dioxygenase (cmtAaAbAcAd), the dehydrogenase (cmtB), the ring-cleavage dioxygenase (cmtC), and the downstream processing enzymes (cmtD, E, F, G, H)[2][3]. The expression of this operon is typically induced by the presence of p-cumate, ensuring that the necessary enzymes are synthesized only when their substrate is available. This inducible system has been harnessed for biotechnological applications as a "cumate switch" for controlling gene expression[7][8][9][10][11].

Experimental Protocols for Studying Biodegradation

Investigating the biodegradation of methyl 4-isopropylbenzoate requires a systematic approach involving microbial, analytical, and enzymatic techniques.

Isolation and Cultivation of Degrading Microorganisms

Objective: To isolate and cultivate microorganisms capable of utilizing methyl 4-isopropylbenzoate as a sole carbon and energy source.

Methodology:

-

Enrichment Culture:

-

Prepare a basal salts medium (BSM) containing all essential minerals but lacking a carbon source.

-

Inoculate the BSM with an environmental sample (e.g., soil or water from a potentially contaminated site).

-

Add methyl 4-isopropylbenzoate as the sole carbon source (e.g., 100-500 mg/L).

-

Incubate under appropriate aerobic conditions (e.g., 25-30°C with shaking)[12].

-

Periodically transfer a small aliquot of the culture to fresh BSM with methyl 4-isopropylbenzoate to enrich for degrading microorganisms.

-

-

Isolation of Pure Cultures:

-

After several successful enrichment transfers, serially dilute the culture and plate onto BSM agar plates with methyl 4-isopropylbenzoate as the sole carbon source.

-

Incubate the plates until distinct colonies appear.

-

Isolate individual colonies and re-streak onto fresh plates to ensure purity.

-

-

Cultivation for Degradation Studies:

-

Grow the isolated pure cultures in liquid BSM with methyl 4-isopropylbenzoate as the sole carbon source.

-

Monitor growth by measuring optical density at 600 nm (OD600).

-

Collect samples at different time points for metabolite analysis.

-

Metabolite Identification using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the metabolic intermediates produced during the biodegradation of methyl 4-isopropylbenzoate.

Methodology:

-

Sample Preparation:

-

Collect culture samples at various time points.

-

Centrifuge to remove bacterial cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate) after acidification.

-

Evaporate the organic solvent to concentrate the metabolites.

-

-

Derivatization:

-

To enhance the volatility of polar metabolites (e.g., carboxylic acids, hydroxylated compounds), perform a derivatization step. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[13].

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Separate the metabolites on a suitable capillary column (e.g., a non-polar or semi-polar column).

-

Use a temperature gradient program to elute the compounds.

-

Acquire mass spectra using electron ionization (EI).

-

Identify metabolites by comparing their mass spectra and retention times to those of authentic standards or by searching mass spectral libraries (e.g., NIST, Wiley)[14][15][16].

-

Enzyme Assays

Objective: To detect and quantify the activity of key enzymes in the biodegradation pathway, such as dioxygenases.

Methodology for Ring-Cleavage Dioxygenase Activity:

-

Preparation of Cell-Free Extract:

-

Grow the bacterial isolate in the presence of methyl 4-isopropylbenzoate to induce the degradative enzymes.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Resuspend the cells in the same buffer and lyse them using methods like sonication or French press.

-

Centrifuge the lysate at high speed to obtain a cell-free extract (supernatant).

-

-

Spectrophotometric Assay:

-

The activity of catechol 2,3-dioxygenases (extradiol cleavage) can be monitored by measuring the formation of the yellow ring-fission product at a specific wavelength (e.g., around 375 nm for the product of catechol cleavage).

-

The reaction mixture should contain the cell-free extract, a suitable buffer, and the dihydroxylated substrate (e.g., 2,3-dihydroxy-p-cumate, or a surrogate substrate like catechol).

-

Monitor the increase in absorbance over time to determine the enzyme activity.

-

Quantitative Data Summary

The following table summarizes key enzymatic activities involved in related aromatic degradation pathways. While specific data for methyl 4-isopropylbenzoate is limited, the data for p-cumate and other benzoates provide a strong foundation for understanding the kinetics of this process.

| Enzyme | Substrate | Organism | Specific Activity (U/mg protein) | Reference |

| p-Cumate 2,3-Dioxygenase | p-Cumate | Pseudomonas putida F1 | Data not readily available in this format | [2][4] |

| 2,3-Dihydroxy-p-cumate 3,4-Dioxygenase | 2,3-Dihydroxy-p-cumate | Pseudomonas putida F1 | Data not readily available in this format | [2][4] |

| Catechol 2,3-Dioxygenase | Catechol | Pseudomonas putida | Varies with strain and induction | [1] |

| Benzoate Dioxygenase | Benzoate | Acinetobacter sp. ADP1 | Varies with strain and induction | [1] |

Conclusion and Future Perspectives

The biodegradation of methyl 4-isopropylbenzoate is a compelling example of microbial metabolic versatility. By combining the principles of ester hydrolysis with the well-defined aerobic degradation pathway of p-cumate, we can construct a comprehensive model of its environmental fate. The genetic and enzymatic machinery, particularly the cmt operon in Pseudomonas species, provides a robust system for the complete mineralization of this aromatic compound.

Future research should focus on isolating and characterizing the specific esterases responsible for the initial hydrolysis of methyl 4-isopropylbenzoate and on elucidating the complete pathway in a single organism or a microbial consortium. A deeper understanding of the regulatory networks governing the expression of these degradative genes will also be crucial for developing enhanced bioremediation strategies for environments contaminated with this and other related aromatic compounds.

References

-

Eaton, R. W. (1996). p-Cumate catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA carrying the cmt operon. Journal of Bacteriology, 178(5), 1351–1362. [Link]

-

UniProt. (n.d.). p-cumate catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA carrying the cmt operon. Retrieved from [Link]

-

Eaton, R. W. (1997). p-Cymene catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA encoding conversion of p-cymene to p-cumate. Journal of Bacteriology, 179(10), 3171–3180. [Link]

-

Fernández-Cabezón, L., Galán, B., & García, J. L. (2017). p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways, Activates a Stress Response and Reduces the Biofilm Formation in Burkholderia xenovorans LB400. PLOS ONE, 12(1), e0169544. [Link]

-